Methyl (S)-(+)-mandelate
Methyl (S)-(+)-mandelate
Optically active building block.
Brand Name:
Vulcanchem
CAS No.:
21210-43-5
VCID:
VC21127247
InChI:
InChI=1S/C9H10O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8,10H,1H3/t8-/m0/s1
SMILES:
COC(=O)C(C1=CC=CC=C1)O
Molecular Formula:
C9H10O3
Molecular Weight:
166.17 g/mol
Methyl (S)-(+)-mandelate
CAS No.: 21210-43-5
Cat. No.: VC21127247
Molecular Formula: C9H10O3
Molecular Weight: 166.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Optically active building block. |
|---|---|
| CAS No. | 21210-43-5 |
| Molecular Formula | C9H10O3 |
| Molecular Weight | 166.17 g/mol |
| IUPAC Name | methyl (2S)-2-hydroxy-2-phenylacetate |
| Standard InChI | InChI=1S/C9H10O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8,10H,1H3/t8-/m0/s1 |
| Standard InChI Key | ITATYELQCJRCCK-QMMMGPOBSA-N |
| Isomeric SMILES | COC(=O)[C@H](C1=CC=CC=C1)O |
| SMILES | COC(=O)C(C1=CC=CC=C1)O |
| Canonical SMILES | COC(=O)C(C1=CC=CC=C1)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator